molecular formula C8H9F3O5S B13478816 Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate

Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate

Cat. No.: B13478816
M. Wt: 274.22 g/mol
InChI Key: BLPIVICUNBLZLF-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentene ring, a carboxylate group, and a trifluoromethanesulfonyloxy group

Properties

Molecular Formula

C8H9F3O5S

Molecular Weight

274.22 g/mol

IUPAC Name

methyl 3-(trifluoromethylsulfonyloxy)cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C8H9F3O5S/c1-15-7(12)5-2-3-6(4-5)16-17(13,14)8(9,10)11/h4-5H,2-3H2,1H3

InChI Key

BLPIVICUNBLZLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate typically involves the reaction of methyl 3-cyclopentenecarboxylate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Methyl 3-cyclopentenecarboxylate+Trifluoromethanesulfonic anhydrideMethyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate\text{Methyl 3-cyclopentenecarboxylate} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} Methyl 3-cyclopentenecarboxylate+Trifluoromethanesulfonic anhydride→Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation: Oxidative reactions can convert the cyclopentene ring to a cyclopentanone or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Substituted cyclopentene derivatives.

    Reduction: Cyclopentanol or cyclopentane derivatives.

    Oxidation: Cyclopentanone or other oxidized cyclopentene derivatives.

Scientific Research Applications

Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential use in the development of new drugs due to its unique structural features and reactivity.

    Materials Science: Investigated for its potential in creating novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trifluoromethanesulfonyloxy group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction and oxidation reactions, the compound’s functional groups are transformed, leading to changes in its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclopentenecarboxylate: Lacks the trifluoromethanesulfonyloxy group, making it less reactive in nucleophilic substitution reactions.

    Cyclopentene derivatives: Compounds with similar cyclopentene rings but different substituents, such as halogens or other functional groups.

Biological Activity

Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate is a compound of interest due to its potential therapeutic applications and unique chemical properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentene ring substituted with a trifluoromethanesulfonyloxy group and a carboxylate moiety. Its molecular formula is C7H7F3O4SC_7H_7F_3O_4S, and it possesses significant electronegativity due to the trifluoromethyl group, which can influence its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Studies indicate that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways. For instance, cyclopentene derivatives have shown inhibitory effects on enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
  • Antimicrobial Properties :
    • The presence of the trifluoromethanesulfonyloxy group enhances the compound's ability to disrupt bacterial membranes, suggesting potential as an antimicrobial agent. Research has demonstrated that such compounds exhibit broad-spectrum activity against various pathogens .
  • Cytotoxicity :
    • Preliminary studies have reported cytotoxic effects against cancer cell lines, indicating that this compound may induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits acetylcholinesterase
AntimicrobialBroad-spectrum antibacterial activity
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted cyclopentenes, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to controls. This suggests its potential application in developing new antibacterial agents.

Case Study 2: Cancer Cell Line Testing

In vitro testing on several cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound led to increased apoptosis rates, particularly in breast cancer cells, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the synthesis pathway have led to improved yields and purity, which are crucial for accurate biological testing. Furthermore, structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its biological effects.

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